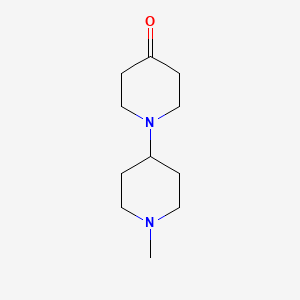
1-(1-Methylpiperidin-4-yl)piperidin-4-one
Übersicht
Beschreibung
“1-(1-Methylpiperidin-4-yl)piperidin-4-one” is a chemical compound that is widely used in the artificial fibre industry. It is polymerizable and used as nylon precursors . It has excellent applications as solvents and as intermediates for organic synthesis . It is also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .
Synthesis Analysis
Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The pipiridone analogs that are synthesized have been bio-assayed for their varied activity .Molecular Structure Analysis
The molecular structure of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” can be represented by the IUPAC name 1-methyl-4-(1-methylpiperidin-4-yl)piperazine . The InChI code is 1S/C11H23N3/c1-12-5-3-11(4-6-12)14-9-7-13(2)8-10-14/h11H,3-10H2,1-2H3 . The molecular formula is C11H23N3 and the molecular weight is 197.32 g/mol .Chemical Reactions Analysis
The reaction of the free base form of PHP with [11C]methyl trifluoromethanesulfonate at room temperature in N,N-dimethylformamide, followed by high-performance liquid chromatography (HPLC) purification, provided [11C]PMP in 57% radiochemical yield, > 99% radiochemical purity, and > 1500 Ci/mmol at the end of synthesis .Physical And Chemical Properties Analysis
The physical form of “1-(1-Methylpiperidin-4-yl)piperidin-4-one” is solid . The molecular weight is 197.32 g/mol . The XLogP3-AA is 0.7 , which indicates its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has 1 rotatable bond count . The topological polar surface area is 9.7 Ų , which indicates its polarity.Wissenschaftliche Forschungsanwendungen
Artificial Fiber Industry Application
The compound 1-(1-Methylpiperidin-4-yl)piperidin-4-one is used in the artificial fiber industry. It serves as a polymerizable agent and is utilized as a precursor for nylon production .
Solvent Application
This chemical has excellent properties that make it suitable for use as a solvent in various industrial processes .
Organic Synthesis Intermediate
It acts as an intermediate for organic synthesis, contributing to the creation of complex organic compounds .
Ink and Paint Medium
The compound is used in aqueous carrier mediums and amide penetrants in inks and water-soluble paints .
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their potential as inhibitors of neurotropic alphavirus .
Wirkmechanismus
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been bio-assayed for their varied activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-methylpiperidin-4-yl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-12-6-2-10(3-7-12)13-8-4-11(14)5-9-13/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOXFJQPAJRFJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-3-(3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417272.png)
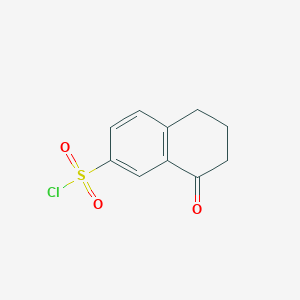

![{4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine](/img/structure/B1417275.png)
![2-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B1417279.png)
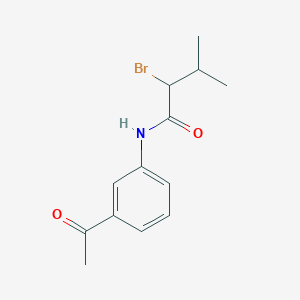


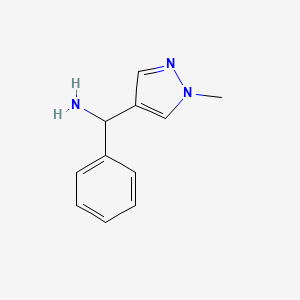
![3-methyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]butanamide](/img/structure/B1417287.png)
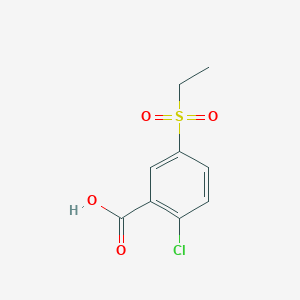
![5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1417292.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B1417295.png)